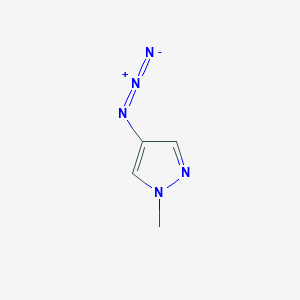

4-azido-1-methyl-1H-pyrazole

Vue d'ensemble

Description

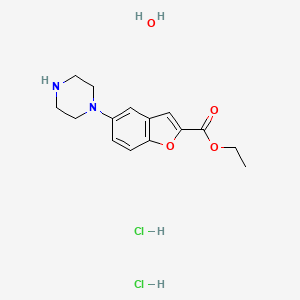

“4-azido-1-methyl-1H-pyrazole” is a compound with the molecular formula C4H5N5. It has an average mass of 123.116 Da and a monoisotopic mass of 123.054497 Da . Pyrazole derivatives are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure .

Synthesis Analysis

Pyrazole derivatives can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . The synthesis of pyrazole derivatives efficiently and selectively is an important area of organic chemistry .

Molecular Structure Analysis

The molecular structure of “4-azido-1-methyl-1H-pyrazole” consists of a five-membered ring with two adjacent nitrogen atoms and three carbon atoms . The structure allows for structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .

Chemical Reactions Analysis

Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . They have been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-azido-1-methyl-1H-pyrazole” include a polar surface area of 30 Å^2, ACD/LogP of 0.94, and ACD/LogD (pH 5.5 and 7.4) of 1.35 . These properties can influence its solubility, stability, and reactivity.

Applications De Recherche Scientifique

Synthesis of Pyrazole Derivatives

4-Azido-1-methyl-1H-pyrazole serves as a precursor in the synthesis of various pyrazole derivatives. El‐Metwally and Khalil (2010) demonstrated the conversion of 1,3-Diphenyl-2-pyrazolin-5-one to 5-azido-4-formylpyrazolone, which is a key starting compound for generating new pyrazole derivatives. This conversion facilitates the creation of pyrazole and pyrazolone derivatives with potential biological activities, highlighting the versatility of 4-azido-1-methyl-1H-pyrazole in synthetic organic chemistry (El‐Metwally & Khalil, 2010).

Antimicrobial Evaluation and Molecular Docking

4-Azido-1-methyl-1H-pyrazole is integral to the synthesis of pyrazole-imidazole-triazole hybrids, which have been studied for their antimicrobial properties. Punia et al. (2021) synthesized a series of these hybrids and evaluated them for antimicrobial activity. One compound demonstrated significant potency against A. niger, surpassing the reference drug Fluconazole. Molecular docking studies further elucidated the binding conformations, indicating the potential of these hybrids as antimicrobial agents (Punia et al., 2021).

Catalysis in Hydroamination

The compound's utility extends to catalysis, where it contributes to the development of new rhodium(I) and iridium(I) complexes. These complexes, synthesized using pyrazolyl–triazolyl donor ligands derived from 4-azido-1-methyl-1H-pyrazole, have been applied as catalysts for hydroamination reactions. The study by Hua et al. (2012) highlights the compound's role in facilitating the synthesis of these complexes, which are characterized by their ability to catalyze the addition of an amine to an alkene or alkyne, a valuable reaction in organic synthesis (Hua et al., 2012).

Synthesis of Ligands for Medicinal Chemistry

Dalinger et al. (2020) focused on creating novel ligands based on 1H-pyrazole-3-carboxylic acids for use in medicinal chemistry and metal complex catalysis. Their work involved developing methods for synthesizing previously unknown N-unsubstituted 4-azido-1H-pyrazole-3-carboxylic acids, demonstrating the importance of 4-azido-1-methyl-1H-pyrazole in generating compounds for potential therapeutic and catalytic applications (Dalinger et al., 2020).

Orientations Futures

Propriétés

IUPAC Name |

4-azido-1-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N5/c1-9-3-4(2-6-9)7-8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOFDMQWZIPNZNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-azido-1-methyl-1H-pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,6-Dimethylphenyl)methoxy]-4-fluoro-1-nitrobenzene](/img/structure/B1380152.png)

![Bicyclo[3.1.0]hexan-2-amine hydrochloride](/img/structure/B1380158.png)

![2-Bromo-5-iodoimidazo[2,1-b]thiazole](/img/structure/B1380168.png)